molecular formula C15H17N7O3 B5715134 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide

Cat. No. B5715134
M. Wt: 343.34 g/mol
InChI Key: IVDRGTJSKUSWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is a useful research compound. Its molecular formula is C15H17N7O3 and its molecular weight is 343.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is 343.13928743 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

A study by Mitkov et al. (2022) explored the synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety, including a derivative of 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamo-thioyl)amino]acetamide. This compound demonstrated notable neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities, suggesting potential applications in neurodegenerative disorders (Mitkov et al., 2022).

Antitumor Activity

Fahim et al. (2019) investigated novel pyrimidiopyrazole derivatives, including a reaction involving 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, which demonstrated significant in vitro antitumor activity. This highlights the compound's potential in cancer research and therapy (Fahim et al., 2019).

Antimicrobial and Antioxidant Properties

Verma et al. (2021) synthesized novel purine derivatives, including a 2-(2,3,6,9-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)acetonitrile derivative, and evaluated their antimicrobial and antioxidant properties. They found promising activity against various bacterial and fungal strains, and significant antioxidant activity, indicating potential pharmaceutical applications (Verma et al., 2021).

Synthesis and Evaluation as Anticonvulsants

Severina et al. (2020) conducted a study on the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, which included compounds related to the queried chemical. These compounds exhibited moderate anticonvulsant activity, suggesting their potential use in treating seizure disorders (Severina et al., 2020).

Bronchodilating Activity

Peikov et al. (1995) explored xanthineacetic acid derivatives, including a compound related to the queried chemical, for their bronchodilating activity. The study found that some of these compounds exhibited strong bronchodilating effects, highlighting their potential in respiratory medicine (Peikov et al., 1995).

Anticancer Activity

Sultani et al. (2017) synthesized a series of 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, exhibiting antitumor activity against breast and leukemic cancer cell lines. This study underscores the potential of related compounds in cancer treatment (Sultani et al., 2017).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O3/c1-8-5-9(2)18-14(17-8)19-10(23)6-22-7-16-12-11(22)13(24)21(4)15(25)20(12)3/h5,7H,6H2,1-4H3,(H,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDRGTJSKUSWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
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2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
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2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
Reactant of Route 4
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2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
Reactant of Route 5
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2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide

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